molecular formula C9H16N2O4S B1682793 Thiamet-G

Thiamet-G

Cat. No.: B1682793
M. Wt: 248.30 g/mol
InChI Key: PPAIMZHKIXDJRN-FMDGEEDCSA-N
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Description

Thiamet G is a potent and selective inhibitor of the enzyme O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc from proteins, a post-translational modification that plays a critical role in various cellular processes. Thiamet G has been widely used in scientific research to study the effects of increased O-GlcNAc levels on cellular functions and disease states .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiamet G is synthesized through a multi-step process involving the formation of a pyranothiazole ring system. The key steps include the condensation of an amino alcohol with a thiazoline derivative, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely published, the synthesis of Thiamet G on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, improving the efficiency of purification steps, and ensuring consistent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Thiamet G primarily undergoes reactions related to its role as an O-GlcNAcase inhibitor. These reactions include binding to the active site of the enzyme and inhibiting its activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis of Thiamet G involves reagents such as amino alcohols, thiazoline derivatives, and various organic solvents. The reaction conditions are carefully controlled to ensure the formation of the desired pyranothiazole ring system and to achieve high purity of the final product .

Major Products Formed

The major product formed from the synthesis of Thiamet G is the compound itself, characterized by its potent inhibitory activity against O-GlcNAcase. No significant by-products are typically reported in the literature, indicating a high specificity of the synthetic route .

Scientific Research Applications

Thiamet-G is a stable inhibitor of O-GlcNAcase (OGA) that can cross the blood-brain barrier and increase O-GlcNAcylation of proteins . Disruption of O-GlcNAc homeostasis has been implicated in several human diseases, including diabetes, cancer, and neurodegeneration .

Scientific Research Applications

  • Alzheimer's Disease: this compound has shown potential as a therapeutic for Alzheimer’s disease in preclinical validation studies . Studies have demonstrated its ability to alleviate tau phosphorylation by increasing the O-GlcNAcylation of tau in mouse brains .
  • Tauopathies: A derivative of thiamet G (MK-8719) has been used in the first clinical trial for the treatment of tauopathies . Acute high-dose this compound injection can directly antagonize tau phosphorylation . this compound treatment led to a decrease in tau phosphorylation at Thr181, Thr212, Ser214, Ser262/Ser356, Ser404 and Ser409 in the mouse brain. In contrast, tau phosphorylation was increased instead at some other sites such as Ser199, Ser202, Ser396 and Ser422 upon this compound treatment .
  • Polycystic Kidney Disease: Thiamet G is a potential treatment for polycystic kidney disease . O-GlcNAcylation plays a unique role in the development of cyst formation in PKD, proposing it as a potential therapeutic target .
  • Hippocampal Activity: Acutely elevated O-GlcNAcylation by this compound suppresses hippocampal activity . The neurons treated with this compound showed a significant reduction in the number of action potential firing along with an increasing trend in the latency to first spike .
  • Synuclein Fibril Uptake: Thiamet G reduced the uptake of synuclein fibrils by cells .
  • CTT Levels: Both PUGNAc and thiamet G, resulted in an increase in CTT levels in 293T cells .

Effects of this compound

  • O-GlcNAcylation: this compound increases protein O-GlcNAcylation level in the brain . A marked increase in O-GlcNAcylation of numerous proteins at the range from 50-kDa to larger than 220 kDa was seen .
  • GSK-3β Activity: Acute delivery of a high dose of this compound into the brain also led to a marked activation of glycogen synthase kinase-3β (GSK-3β), possibly as a consequence of down-regulation of its upstream regulating kinase, AKT . this compound treatment did not significantly alter the level of GSK-3β except after treatment for 9–24 h, but blocked its phosphorylation at Ser9 completely, suggesting that GSK-3β was markedly activated under these conditions .

Mechanism of Action

Thiamet G exerts its effects by inhibiting the enzyme O-GlcNAcase, which is responsible for removing O-GlcNAc from proteins. By inhibiting this enzyme, Thiamet G increases the levels of O-GlcNAc-modified proteins. This modification can influence various cellular pathways, including those involved in protein stability, transcriptional regulation, and signal transduction. The molecular targets of Thiamet G include proteins that are critical for cellular homeostasis and stress responses .

Biological Activity

Thiamet-G (TG) is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme that regulates O-GlcNAcylation, a post-translational modification that plays a crucial role in various cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on tau phosphorylation, and potential therapeutic applications, particularly in neurodegenerative diseases.

  • Chemical Name : (3a R,5 R,6 S,7 R,7a R)-2-(Ethylamino)-3a,6,7,7a-tetrahydro-5-(hydroxymethyl)-5 H-pyrano[3,2- d]thiazole-6,7-diol
  • Ki Value : Approximately 21 nM for human OGA, indicating high potency .

This compound functions primarily by inhibiting OGA, leading to increased levels of O-GlcNAcylation on proteins. This modification has been shown to influence various signaling pathways and protein interactions. Notably, the inhibition of OGA results in:

  • Increased O-GlcNAcylation : Studies have demonstrated that this compound treatment significantly elevates global O-GlcNAc levels in the brain, with a reported increase of up to tenfold within 24 hours post-treatment .
  • Effects on Tau Protein : this compound has been shown to decrease tau phosphorylation at specific sites while increasing it at others. This bi-directional modulation may help mitigate tau pathology associated with neurodegenerative diseases like Alzheimer's .

In Vivo Studies

  • Mouse Models : In experiments involving rTg4510 mice, which model tauopathies, chronic treatment with this compound resulted in:
    • A significant increase in brain O-GlcNAc levels.
    • A reduction in hyperphosphorylated tau species.
    • Improvement in behavioral deficits associated with tau pathology .
  • Acute Treatment Effects : Acute administration of this compound led to:
    • Decreased phosphorylation at sites Thr181, Thr212, Ser214, Ser262/Ser356, Ser404, and Ser409.
    • Increased phosphorylation at sites Ser199, Ser202, Ser396, and Ser422 .

Impact on Cognitive Function

Research indicates that this compound may also protect against cognitive decline. In studies using double transgenic TAPP mice:

  • Treatment resulted in a reduction of sarkosyl-insoluble tau by approximately 32%, correlating with improved cognitive outcomes .

Tables Summarizing Key Findings

StudyModelTreatment DurationKey Findings
PLOS One Mouse (tau Tg)AcuteDecreased tau phosphorylation at multiple sites; increased O-GlcNAc levels.
IMR Press rTg4510 MouseChronic (18 weeks)Significant increase in brain O-GlcNAc; reduced hyperphosphorylated tau; improved behavior.
Science Advances TAPP MouseChronic32% reduction in sarkosyl-insoluble tau; cognitive protection observed.

Case Studies

  • Alzheimer's Disease : In preclinical trials, this compound has shown promise as a therapeutic agent by alleviating tau hyperphosphorylation and enhancing cognitive function through increased O-GlcNAc levels .
  • Polycystic Kidney Disease : Recent studies suggest that this compound may have potential applications beyond neurodegeneration, including renal pathologies where O-GlcNAc homeostasis is disrupted .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Thiamet-G in modulating O-GlcNAcase (OGA) activity?

this compound inhibits OGA, an enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) modifications from proteins. This inhibition elevates global O-GlcNAcylation levels, impacting cellular processes like tau phosphorylation and signal transduction. Methodologically, researchers validate OGA inhibition using enzymatic assays (e.g., fluorometric or colorimetric OGA activity tests) and confirm O-GlcNAc elevation via Western blotting with O-GlcNAc-specific antibodies (e.g., CTD110.6) .

Q. How do researchers optimize this compound concentrations for in vitro studies?

Dose-response experiments are critical. For example, in HTS-43, CD3+ T, and CD14+ monocyte cells, fluorescence intensity peaks at ~5000 nM this compound, indicating saturation of OGA inhibition . Researchers should:

  • Perform dose-response curves across a range (e.g., 0–10,000 nM).
  • Use cell viability assays (e.g., MTT) to rule out cytotoxicity.
  • Validate target engagement via O-GlcNAc immunoblotting .

Q. What are standard protocols for administering this compound in animal models?

In vivo studies often use intraperitoneal (IP) or intracerebroventricular (ICV) routes. For example, ICV injection in mice at 500 mg/kg/day (mkd) significantly increases brain O-GlcNAc levels, as shown in hippocampal and thalamic regions via immunohistochemistry . Key considerations include:

  • Monitoring blood-brain barrier penetration using pharmacokinetic profiling.
  • Adjusting doses based on tissue-specific effects (e.g., cerebellum vs. hippocampus) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s effects on tau phosphorylation be resolved?

this compound reduces phosphorylation at Thr181 and Ser404 but increases it at Ser199 and Ser422 in mice . To address contradictions:

  • Use site-specific phospho-tau antibodies (e.g., AT8 for Ser202/Thr205).
  • Analyze downstream functional consequences (e.g., tau aggregation assays).
  • Consider cross-talk with kinases (e.g., GSK-3β) or phosphatases modulated by O-GlcNAcylation .

Q. What experimental strategies mitigate off-target effects of this compound in cancer studies?

In thyroid cancer, this compound enhances invasiveness via Akt1 activation, but LY294002 (PI3K inhibitor) reverses this effect . To ensure specificity:

  • Combine this compound with pathway-specific inhibitors (e.g., LY294002).
  • Use genetic approaches (e.g., OGT/OGA knockdown) to confirm O-GlcNAc-dependent mechanisms.
  • Validate findings in multiple cell lines or primary cells to rule out cell-type biases .

Q. How do researchers design studies to evaluate this compound’s therapeutic potential for neurodegenerative diseases?

Preclinical models (e.g., tau/APP mutant mice) show this compound reduces amyloid plaques and cognitive decline. Key steps include:

  • Longitudinal behavioral assessments (e.g., Morris water maze).
  • Quantitative analysis of amyloid-β and phospho-tau via ELISA or mass spectrometry.
  • Monitoring O-GlcNAc homeostasis in disease-relevant brain regions (e.g., hippocampus) .

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?

  • Dose-response curves : Fit data using nonlinear regression (e.g., log[inhibitor] vs. response in Prism).
  • ANOVA with post-hoc tests : Compare multiple concentrations across cell types or brain regions .
  • Error analysis : Report SEM and confidence intervals, especially for in vivo variability (e.g., inter-animal differences in O-GlcNAc levels) .

Q. How can structural modifications of this compound improve its CNS penetration?

Reducing topological polar surface area (e.g., MK-8719) enhances brain exposure while retaining OGA inhibition. Researchers use:

  • X-ray crystallography : Compare inhibitor-enzyme binding modes (e.g., PDB: 6PM9 for MK-8719 vs. This compound).
  • Pharmacokinetic studies : Measure brain-to-plasma ratios in rodents.
  • Selectivity profiling : Ensure no off-target effects on related hydrolases .

Q. Methodological Challenges & Solutions

Q. What controls are essential when studying this compound’s impact on protein O-GlcNAcylation?

  • Negative controls : Use OGA-deficient cells or this compound analogs without inhibitory activity.
  • Positive controls : Treat cells with OGA agonists (e.g., streptozotocin) or OGT inhibitors.
  • Technical controls : Include loading controls (e.g., β-actin) in Western blots .

Q. How do researchers address variability in O-GlcNAc levels across experimental models?

  • Normalize data : Express O-GlcNAc as a ratio to total protein or housekeeping genes.
  • Standardize protocols : Fixation time for IHC, lysis buffer composition for immunoblotting.
  • Replicate experiments : Use ≥3 biological replicates to account for inter-sample variability .

Q. Data Interpretation & Translation

Q. What biomarkers are used to assess this compound efficacy in preclinical trials?

  • Biochemical : O-GlcNAc levels in cerebrospinal fluid (CSF) or plasma.
  • Imaging : PET tracers for tau or amyloid-β in transgenic models.
  • Behavioral : Cognitive tests (e.g., novel object recognition) .

Q. How can conflicting data between in vitro and in vivo studies be reconciled?

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Adjust dosing regimens to match tissue-specific exposure.
  • Multi-omics integration : Combine transcriptomics/proteomics to identify compensatory pathways in vivo.
  • Ex vivo validation : Treat primary cells from animal models with this compound to isolate cell-autonomous effects .

Properties

IUPAC Name

(3aR,5R,6S,7R,7aR)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S/c1-2-10-9-11-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,2-3H2,1H3,(H,10,11)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAIMZHKIXDJRN-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1NC2C(C(C(OC2S1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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